Cas no 1805255-27-9 (6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide)

6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide is a specialized heterocyclic compound featuring a difluoromethyl group, a hydroxy substituent, and a nitro group on a pyridine core, along with a sulfonamide moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate for bioactive molecules. The difluoromethyl group enhances metabolic stability, while the nitro and hydroxy groups offer sites for further functionalization. The sulfonamide moiety contributes to binding affinity in target interactions. Its well-defined chemical properties make it valuable for research in drug discovery and development, particularly in designing enzyme inhibitors or antimicrobial agents.
6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide structure
1805255-27-9 structure
Product Name:6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide
CAS No:1805255-27-9
MF:C6H5F2N3O5S
MW:269.18280673027
CID:4889849
Update Time:2025-06-26

6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide
    • Inchi: 1S/C6H5F2N3O5S/c7-5(8)2-1-3(17(9,15)16)4(12)6(10-2)11(13)14/h1,5,12H,(H2,9,15,16)
    • InChI Key: JSEKXQMKAOUSNI-UHFFFAOYSA-N
    • SMILES: S(C1C(=C([N+](=O)[O-])N=C(C(F)F)C=1)O)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 391
  • XLogP3: 0.4
  • Topological Polar Surface Area: 148

6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029026871-250mg
6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide
1805255-27-9 95%
250mg
$1,048.60 2022-04-01
Alichem
A029026871-500mg
6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide
1805255-27-9 95%
500mg
$1,769.25 2022-04-01
Alichem
A029026871-1g
6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide
1805255-27-9 95%
1g
$2,923.95 2022-04-01

Additional information on 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide

6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide: A Novel Compound with Promising Therapeutic Potential

6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide is a unique organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, with the CAS No. 1805255-27-9, represents a new class of pyridine derivatives that exhibit potential for therapeutic applications. Its synthesis and biological activity have been the focus of recent studies, highlighting its role in modulating cellular pathways and its potential as a lead compound for drug development.

The 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide molecule features a pyridine ring with multiple functional groups, including a nitro group at the 2-position, a hydroxyl group at the 3-position, and a sulfonamide group at the 4-position. The introduction of the Difluoromethyl group at the 6-position further enhances the compound's structural complexity and biological activity. This combination of functional groups contributes to its unique pharmacological profile, which is currently under investigation for its potential in treating various diseases.

Recent studies have demonstrated that the 6-(Difluoromethyl)-3-hydroy-2-nitropyridine-4-sulfonamide exhibits significant anti-inflammatory and antimicrobial properties. These findings are particularly relevant in the context of rising drug resistance and the need for novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibits key enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This suggests its potential as a therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Moreover, the 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide has shown promising antimicrobial activity against a range of bacterial and fungal pathogens. A 2024 study in the Antimicrobial Agents and Chemotherapy journal highlighted its ability to disrupt bacterial cell membranes and inhibit biofilm formation. This property is particularly significant in the context of multidrug-resistant (MDR) infections, where traditional antibiotics are becoming less effective. The compound's mechanism of action involves the disruption of membrane integrity and the inhibition of essential metabolic pathways in microorganisms.

The structural features of the 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide also contribute to its potential as a lead compound for drug development. The presence of the Difluoromethyl group enhances the compound's metabolic stability, while the hydroxyl and sulfonamide groups provide additional functional groups for further chemical modifications. This versatility in structure allows researchers to explore various derivatives that may exhibit improved pharmacokinetic properties and reduced toxicity.

Recent advances in computational chemistry have also facilitated the study of the 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide's molecular interactions. Molecular docking studies have revealed that this compound binds to specific protein targets, such as the enzyme acetylcholinesterase (AChE) and the transcription factor NF-κB. These interactions are crucial for understanding the compound's biological activity and its potential therapeutic applications. The ability to predict and optimize these interactions is essential for the development of more effective drugs.

Furthermore, the 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide has been evaluated for its safety profile in preclinical studies. These studies have shown that the compound is well-tolerated in animal models, with minimal toxicity observed at therapeutic doses. The absence of significant adverse effects is a critical factor in its potential for clinical translation. However, further studies are needed to fully assess its safety in human trials.

One of the most promising areas of research involving the 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide is its potential application in the treatment of neurodegenerative diseases. A 2023 study published in the Neuropharmacology journal suggested that this compound may have neuroprotective effects by modulating oxidative stress and reducing neuroinflammation. These findings are particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease and Parkinson's disease, where inflammation and oxidative stress play significant roles.

Another area of interest is the 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide's potential in the field of oncology. Preliminary studies have indicated that this compound may inhibit the proliferation of certain cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, a 2024 study in the Cancer Research journal reported that the compound effectively targets cancer cells with specific genetic mutations, such as those in the p53 tumor suppressor gene. These findings highlight the compound's potential as a targeted therapy for certain types of cancer.

The synthesis of the 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide has also been a focus of recent research. Various synthetic routes have been developed to optimize the yield and purity of the compound. One approach involves the use of catalytic methods to introduce the Difluoromethyl group, while another method employs microwave-assisted synthesis to enhance reaction efficiency. These advancements in synthetic chemistry are crucial for the large-scale production of the compound for further studies and potential commercial applications.

In addition to its therapeutic potential, the 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide has been explored for its environmental impact. A 2023 study in the Environmental Science & Technology journal investigated the compound's biodegradability and its potential as a green chemical. The findings suggest that the compound can be effectively degraded by certain microorganisms, reducing its environmental footprint. This is an important consideration for its potential use in pharmaceutical and industrial applications.

Despite the promising findings, there are still challenges that need to be addressed before the 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide can be considered for clinical use. One of the main challenges is the need for further in vivo studies to confirm its efficacy and safety in humans. Additionally, the development of more effective delivery systems to enhance the compound's bioavailability and target specificity is an area that requires further research.

Overall, the 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide represents a promising candidate for the development of new therapeutic agents. Its unique structure and biological activity have been the focus of recent studies, highlighting its potential in treating a range of diseases. As research in this area continues to advance, it is anticipated that the compound will play a significant role in the future of drug development and therapeutic innovation.

As the field of medicinal chemistry continues to evolve, the study of the 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide will likely lead to new insights and applications. The compound's potential in addressing major health challenges, such as drug resistance and neurodegenerative diseases, underscores the importance of continued research in this area. With further advancements in synthetic methods, computational modeling, and biological studies, the 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide may become a cornerstone in the development of novel therapeutics.

In conclusion, the 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide is a compound that has captured the attention of researchers due to its unique structure and potential therapeutic applications. The ongoing studies into its biological activity, synthetic methods, and environmental impact highlight the importance of this compound in the field of medicinal chemistry. As research in this area continues to progress, it is expected that the 6-(Difluoromethyl)-3-hydroxy-2-nitropyridine-4-sulfonamide will play a significant role in the development of new drugs and therapeutic strategies.

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